molecular formula C12H11BN2O3 B3161930 3-(2-Pyridylcarbamoyl)benzeneboronic acid CAS No. 874459-98-0

3-(2-Pyridylcarbamoyl)benzeneboronic acid

Cat. No.: B3161930
CAS No.: 874459-98-0
M. Wt: 242.04 g/mol
InChI Key: ZWLNCTKSPAGVIT-UHFFFAOYSA-N
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Description

3-(2-Pyridylcarbamoyl)benzeneboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a pyridylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridylcarbamoyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Substituted pyridyl derivatives.

Scientific Research Applications

3-(2-Pyridylcarbamoyl)benzeneboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Pyridylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the inhibition of enzymes that contain serine or threonine residues in their active sites . The compound can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Pyridylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which provides a balance of electronic and steric effects that can be fine-tuned for specific applications. Its ability to form stable complexes with various biomolecules makes it particularly valuable in medicinal chemistry and biochemistry.

Properties

IUPAC Name

[3-(pyridin-2-ylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BN2O3/c16-12(15-11-6-1-2-7-14-11)9-4-3-5-10(8-9)13(17)18/h1-8,17-18H,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLNCTKSPAGVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=N2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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